

2-Bromophenanthrene structural elucidation and characterization

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Compound of Interest

Compound Name: 2-Bromophenanthrene

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An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used for the structural elucidation and characterization of **2-Bromophenanthrene**. The information herein is intended to support research, quality control, and development activities where this compound is utilized. This document details the key physicochemical properties, spectroscopic and crystallographic data, and standardized experimental protocols.

Physicochemical Properties of 2-Bromophenanthrene

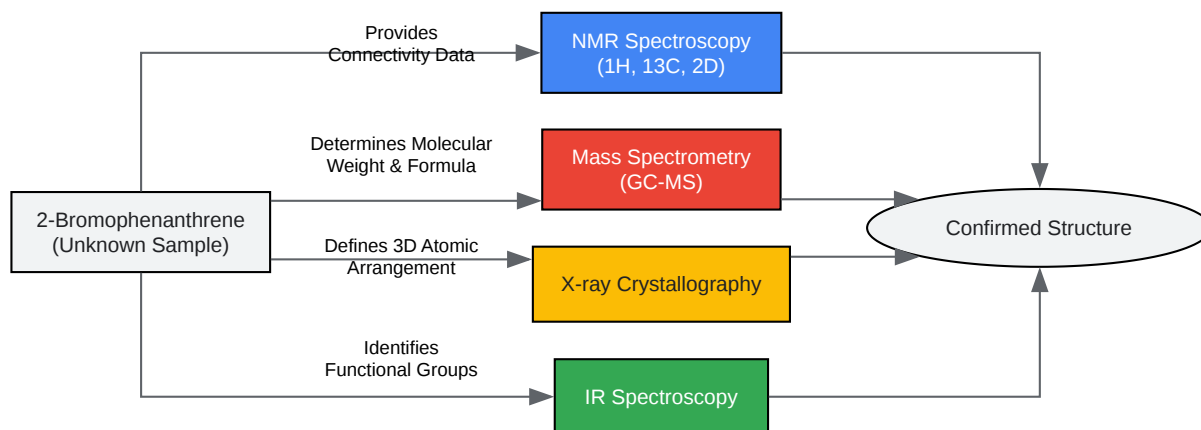
2-Bromophenanthrene is a solid, polycyclic aromatic hydrocarbon.^[1] A summary of its key quantitative and physical properties is presented in Table 1, providing essential data for its handling, storage, and analysis.

Table 1: Physicochemical Data for **2-Bromophenanthrene**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₉ Br	[1][2]
Molecular Weight	257.13 g/mol	[2][3][4]
Monoisotopic Mass	255.98876 Da	[2]
CAS Number	62162-97-4	[2][4]
Appearance	White to off-white solid/powder	[1][4]
Melting Point	95.0 to 99.0 °C	[5]
Boiling Point	185 °C at 4 mmHg	[6]
Purity	Typically ≥97% (GC)	[1][3][4]
Solubility	Slightly soluble in Chloroform	[5]
Storage	Sealed in a dry place at room temperature	[3][5]

Analytical Techniques for Structural Elucidation

The unambiguous determination of the structure of **2-Bromophenanthrene** relies on a combination of modern analytical techniques.[7][8] These methods provide complementary information regarding the compound's connectivity, molecular weight, and three-dimensional arrangement.



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Caption: Workflow for the structural elucidation of **2-Bromophenanthrene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.[9] For **2-Bromophenanthrene**, ^1H and ^{13}C NMR spectra provide critical information about the number and connectivity of protons and carbons in the aromatic system.

- ^1H NMR Spectrum: The ^1H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts and coupling constants of the nine distinct protons are influenced by the position of the bromine atom, leading to a unique fingerprint for the 2-bromo isomer.
- ^{13}C NMR Spectrum: The ^{13}C NMR spectrum will display 14 distinct signals corresponding to each carbon atom in the phenanthrene core. The carbon atom directly bonded to the bromine will exhibit a characteristic chemical shift, and its signal may be attenuated due to the quadrupolar effects of the bromine atom. Two-dimensional NMR techniques like COSY and HMBC can be employed to definitively assign the proton and carbon signals.[9]

- Sample Preparation: Accurately weigh 5-10 mg of **2-Bromophenanthrene** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.[\[10\]](#)
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration and the magnetic field strength of the instrument.
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[11\]](#)
- Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.

Mass Spectrometry (MS)

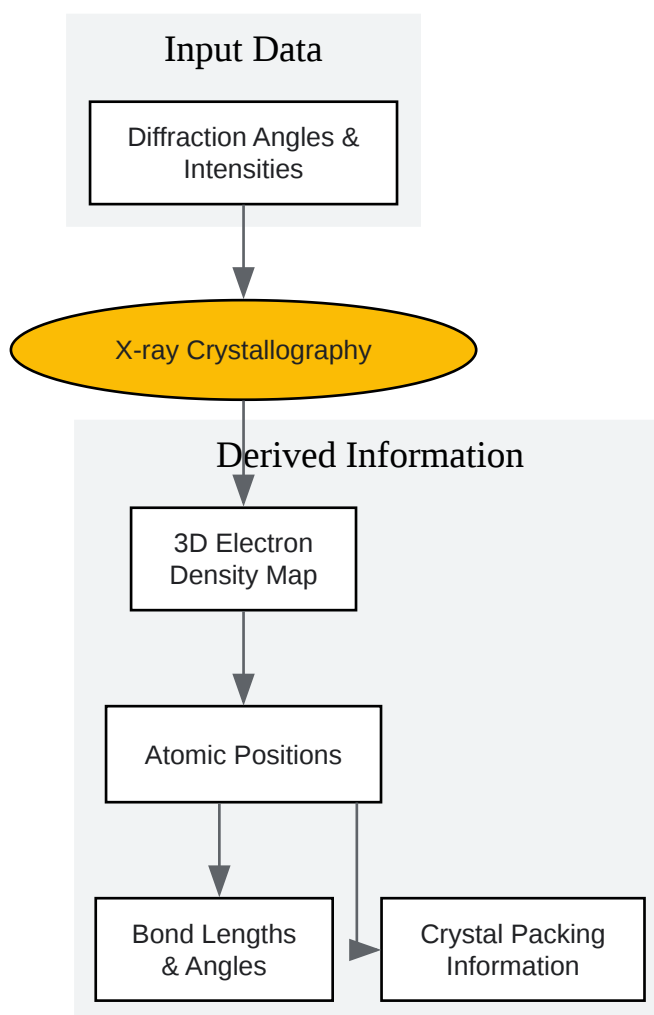
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[\[12\]](#)

- Molecular Ion Peak: In the mass spectrum of **2-Bromophenanthrene**, the molecular ion ($[\text{M}]^{+}$) will appear as a characteristic pair of peaks of nearly equal intensity at m/z 256 and m/z 258. This M and M+2 pattern is the isotopic signature of the bromine atom (^{79}Br and ^{81}Br).[\[12\]](#)[\[13\]](#)
- Fragmentation: A primary fragmentation pathway is the loss of the bromine atom, which would result in a significant peak at m/z 177, corresponding to the phenanthrenyl cation.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[\[12\]](#)
- Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms).

- GC Method:
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[\[12\]](#)
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)
 - Mass Range: Scan from m/z 40 to 400.[\[12\]](#)
- Data Analysis: Identify the chromatographic peak corresponding to **2-Bromophenanthrene** and extract its mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[\[14\]](#)[\[15\]](#) This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the absolute configuration in chiral molecules.[\[15\]](#)



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Caption: Information derived from an X-ray crystallography experiment.

- Crystallization: The critical first step is to grow a high-quality single crystal of **2-Bromophenanthrene**.^[15] This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion using a suitable solvent system (e.g., ethanol, hexanes, or a mixture).
- Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The

diffracted X-rays are recorded by a detector.[14]

- Structure Solution and Refinement: The collected diffraction data (angles and intensities) are processed to determine the unit cell dimensions and space group.[14] Computational methods are then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Synthesis and Purification

The synthesis of bromophenanthrenes can be achieved through various methods, often starting from phenanthrene itself or a substituted precursor.[16]

- Solvent Selection: Choose a solvent or solvent pair in which **2-Bromophenanthrene** is sparingly soluble at room temperature but highly soluble when hot.
- Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
- Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[17]

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